molecular formula C6H4BrFN2O2 B1526599 2-Bromo-5-fluoro-4-nitroaniline CAS No. 952664-69-6

2-Bromo-5-fluoro-4-nitroaniline

Cat. No.: B1526599
CAS No.: 952664-69-6
M. Wt: 235.01 g/mol
InChI Key: PKDUOURYTVRBLI-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups

Scientific Research Applications

2-Bromo-5-fluoro-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

While the exact mechanism of action of 2-Bromo-5-fluoro-4-nitroaniline is not specified in the search results, it is known that the compound can serve as a precursor to the antibiotic candidate TBI-233 .

Safety and Hazards

2-Bromo-5-fluoro-4-nitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

2-Bromo-5-fluoro-4-nitroaniline has potential applications in the synthesis of active pharmaceutical ingredients . It can also be used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes .

Relevant Papers The relevant papers retrieved provide additional information on the synthesis, properties, and potential applications of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-nitroaniline typically involves a multi-step process starting from benzene derivatives. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar steps but with optimized conditions to improve yield and efficiency. For example, the hydrogenation step might be carried out in a hydrogenation kettle with methanol as the solvent and W-4 Raney nickel as the catalyst .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen or tin chloride.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium on carbon catalyst or tin chloride in hydrochloric acid.

    Substitution: Potassium fluoride for fluorination, sodium methoxide for methoxylation.

    Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products

    Reduction: 2-Bromo-5-fluoro-4-aminobenzene.

    Substitution: Various substituted anilines depending on the substituent introduced.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-4-nitroaniline is unique due to its specific arrangement of substituents, which influences its chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (amine) groups on the benzene ring allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2-bromo-5-fluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDUOURYTVRBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726890
Record name 2-Bromo-5-fluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952664-69-6
Record name 2-Bromo-5-fluoro-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952664-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-fluoro-4-nitroaniline (6.5 g, 42.2 mmol) in AcOH (80 mL) and chloroform (25 mL) was added dropwise Br2 (2.15 mL, 42.2 mmol) at 0° C. After addition, the resulting mixture was stirred at room temperature for 2 h and then poured into ice water. The mixture was basified with aqueous NaOH (10%) to pH˜8.0-9.0 under cooling and then extracted with EtOAc (50 mL×3). The combined organic layers were washed with water (80 mL×2) and brine (100 mL), dried over Na2SO4 and concentrated under reduced pressure to give 2-bromo-5-fluoro-4-nitroaniline (9 g, 90%). 1H-NMR (400 MHz, DMSO-d5) δ 8.26 (d, J=8.0, Hz, 1H), 7.07 (brs, 2H), 6.62 (d, J=9.6 Hz, 1H).
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Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-4-nitroaniline (56 g, 0.36 mol) in acetic acid (500 mL) was added drop-wise bromine (17.7 mL, 0.36 mol) over 1 hour. The reaction mixture was stirred for 1 hour at 0-5° C. in an ice bath. The reaction mixture was basified with saturated Na2CO3 and extracted with ethyl acetate (200 mL×3). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to yield a residue that was purified by column chromatography on silica gel (petroleum ether/ethyl acetate 10:1) to give the 2-bromo-5-fluoro-4-nitroaniline (45.6 g, 84%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 8.29 (d, J=7.6 Hz, 1H), 653 (d, J=12.4 Hz, 1H), 4.94 (br s, 2H).
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Synthesis routes and methods III

Procedure details

A flask was charged with 3-fluoro-4-nitroaniline (1.0 equiv) followed by ethyl acetate (10 vol) and stirred to dissolve all solids. N-Bromosuccinimide (1.0 equiv) was added as a portion-wise as to maintain internal temperature of 22° C. At the end of the reaction, the reaction mixture was concentrated in vacuo on a rotavap. The residue was slurried in distilled water (5 vol) to dissolve and remove succinimide. (The succinimide can also be removed by water workup procedure.) The water was decanted and the solid was slurried in 2-propanol (5 vol) overnight. The resulting slurry was filtered and the wetcake was washed with 2-propanol, dried in vacuum oven at 50° C. overnight with N2 bleed until constant weight was achieved. A yellowish tan solid was isolated (50% yield, 97.5% AUC). Other impurities were a bromo-regioisomer (1.4% AUC) and a di-bromo adduct (1.1% AUC). 1H NMR (500 MHz, DMSO)
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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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